Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate
Description
Properties
IUPAC Name |
methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-13-10-8-12(9-11-13)17-23(19,20)15-7-5-4-6-14(15)16(18)21-2/h4-11,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVETWOJGPQENAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate typically involves the reaction of 2-aminobenzoic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate is extensively used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
Sulfonylurea herbicides share a common scaffold of a sulfamoyl benzoate ester but differ in the heterocyclic substituents attached to the sulfamoyl group. Key comparisons include:
Ethametsulfuron-methyl (DPX-A7881)
- Structure: Methyl 2-({[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)benzoate .
- Key Differences: Replaces the 4-ethoxyphenyl group in the target compound with a 4-ethoxy-6-(methylamino)-triazine ring.
- Activity: Targets acetohydroxyacid synthase (AHAS), inhibiting branched-chain amino acid synthesis in plants. The triazine ring enhances binding affinity to AHAS, improving herbicidal potency compared to phenyl-substituted analogs .
Bensulfuron-methyl
- Structure : Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate .
- Key Differences : Features a pyrimidine ring with dimethoxy substituents instead of the ethoxyphenyl group.
- Degradation : Exhibits moderate persistence in soil, with degradation rates influenced by methoxy groups on the pyrimidine ring. The ethoxyphenyl group in the target compound may confer different photolytic or hydrolytic stability .
Metsulfuron-methyl
- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .
- Key Differences : Substitutes the ethoxyphenyl group with a 4-methoxy-6-methyl-triazine ring.
- Selectivity: The methyl group on the triazine enhances selectivity in cereal crops, reducing phytotoxicity compared to non-triazine analogs .
Physicochemical and Environmental Properties
| Property | Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate | Ethametsulfuron-methyl | Bensulfuron-methyl |
|---|---|---|---|
| Molecular Weight | ~314.3 (estimated) | 410.41 | 410.4 |
| Degradation | Likely slower due to ethoxyphenyl stability | Moderate biotic decay | Abiotic hydrolysis |
| Soil Mobility | Lower (higher log P) | Moderate | High |
| Herbicidal Activity | Presumed lower (discontinued) | High | High |
Notes:
- The ethoxyphenyl group in the target compound may increase hydrophobicity (log P), reducing soil mobility compared to triazine-based herbicides .
- Bensulfuron-methyl’s pyrimidine ring facilitates hydrolysis, whereas the ethoxyphenyl group in the target compound may resist degradation, posing environmental persistence risks .
Functional Group Impact on Bioactivity
- Triazine vs. Phenyl Substitution: Triazine rings (e.g., in Ethametsulfuron-methyl) enhance AHAS inhibition due to hydrogen bonding with enzyme active sites.
- Methoxy vs. Ethoxy Groups : Ethoxy substituents (as in the target compound) may increase steric hindrance, altering binding kinetics compared to methoxy analogs like Metsulfuron-methyl .
Biological Activity
Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate (CAS No. 1286591-29-4) is a compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C16H17N O5S and a molecular weight of 335.38 g/mol. It features a benzoate structure with an ethoxyphenyl group and a sulfamoyl moiety, which may contribute to its biological activity. The presence of the sulfamoyl group is significant, as it is often associated with enzyme inhibition properties.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on specific enzymes, particularly carbonic anhydrases (CAs). A study highlighted that derivatives of sulfamoylbenzoates, including this compound, showed high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in tumor tissues. The compound demonstrated an observed binding affinity with a dissociation constant of 0.12 nM, indicating its potential as an anticancer agent by selectively inhibiting CAIX over other isoforms .
Environmental Impact
The compound is also recognized for its role as a metabolite of herbicides , particularly in agricultural contexts. Its biological activity may affect marine ecosystems, raising concerns about environmental toxicity . Further investigation into its environmental impact is warranted.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Binding : The compound can bind to the active sites of enzymes such as CAIX, inhibiting their activity and altering metabolic pathways.
- Modulation of Signal Transduction : By interacting with cellular receptors, it may influence various signaling pathways critical for cell proliferation and survival .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-sulfamoylbenzoate | C8H9NO4S | Simpler structure without ethoxy substitution |
| Methyl 2-methoxy-5-sulfamoylbenzoate | C9H11NO5S | Contains methoxy group instead of ethoxy |
| Ethyl 2-sulfamoylbenzoate | C9H11NO4S | Ethyl group instead of methyl |
| Methyl 2-[[(4-methoxyphenyl)methylideneamino]sulfamoyl]benzoate | C16H16N2O5S | Contains methylene bridge and additional nitrogen |
The ethoxy substitution on the phenyl ring in this compound may enhance its solubility and biological activity compared to other derivatives .
Case Studies and Research Findings
- Anticancer Potential : A study designed various methyl sulfamoyl-benzoates with the aim of developing selective inhibitors for CAIX. The findings suggest that these compounds could be promising candidates for anticancer therapies due to their high selectivity and binding affinity .
- Toxicological Studies : Investigations into the environmental impact of herbicide metabolites like this compound have indicated potential risks to aquatic life, necessitating further research into its ecological effects .
- Pharmacological Applications : The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly in designing drugs targeting specific enzymes involved in cancer progression .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of methyl 2-aminobenzoate derivatives with 4-ethoxyphenylsulfonyl chloride. Key steps include:
- Sulfonylation : React methyl 2-aminobenzoate with 4-ethoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0°C to room temperature) to minimize side products.
Reference Compounds : Similar sulfonamide esters (e.g., tribenuron-methyl) are synthesized via analogous pathways .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm sulfamoyl linkage (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons).
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. Key parameters:
Q. How can researchers assess purity and stability during storage?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40, 1 mL/min flow rate) with UV detection at 254 nm. Purity >98% is acceptable for most studies.
- Stability Testing : Store under inert gas (argon) at –20°C. Conduct accelerated degradation studies (40°C/75% relative humidity for 4 weeks) and monitor via LC-MS for hydrolysis products (e.g., benzoic acid derivatives) .
Advanced Research Questions
Q. What are the dominant abiotic and biotic degradation pathways, and how can degradation products be identified?
Methodological Answer:
- Hydrolysis : Under alkaline conditions (pH >9), the sulfamoyl group cleaves to form methyl 2-sulfamoylbenzoate and 4-ethoxyaniline.
- Microbial Degradation : Use Rhodococcus spp. in aerobic cultures (30°C, pH 7.0) to identify metabolites like 2-sulfamoyl benzoic acid via LC-MS/MS and FTIR .
Q. Degradation Products Table
| Pathway | Major Products | Detection Method |
|---|---|---|
| Alkaline Hydrolysis | Methyl 2-sulfamoylbenzoate, 4-ethoxyaniline | HPLC-UV |
| Biodegradation | 2-sulfamoyl benzoic acid, o-benzoic sulfimide | LC-MS/MS, FTIR |
Q. How can computational modeling elucidate structure-activity relationships (SAR) for sulfamoyl benzoates?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with acetolactate synthase (ALS), a common herbicide target. Focus on sulfamoyl group hydrogen bonding with ALS active sites (e.g., Val₅₀, Pro₁₉₈).
- QSAR : Correlate logP values (calculated via ChemAxon) with herbicidal activity. Higher logP (>2.5) enhances membrane permeability but may reduce solubility .
Q. What strategies resolve contradictions in spectroscopic data during structure validation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine X-ray crystallography (for bond angles/planarity) with --HSQC NMR to confirm sulfamoyl connectivity.
- DFT Calculations : Compare experimental IR spectra (e.g., S=O stretches at 1150–1250 cm⁻¹) with density functional theory (DFT)-predicted vibrational modes .
Q. How can researchers design experiments to study environmental fate in agricultural soils?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
